3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
3-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4S/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPLWUEWMDQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide, also referred to as compound 952966-06-2, is a sulfonamide derivative notable for its potential biological activities. This compound integrates a furan ring, a piperidine moiety, and a methoxybenzenesulfonamide structure, which contribute to its pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.9 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₂O₄S |
| Molecular Weight | 398.9 g/mol |
| CAS Number | 952966-06-2 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group may facilitate enzyme inhibition by mimicking substrate structures, thereby blocking active sites.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.
Anti-inflammatory Activity
Studies on related sulfonamides suggest that they can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. For instance, some sulfonamide derivatives have been shown to effectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains by interfering with folic acid synthesis.
Case Studies and Research Findings
Recent investigations into the biological activities of sulfonamide derivatives provide insights into the potential applications of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that a related sulfonamide reduced inflammation in animal models by inhibiting COX enzymes and decreasing cytokine levels (PubMed ID: 10229633).
-
Antimicrobial Efficacy :
- Research indicated that structurally similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (PubChem).
-
Pharmacokinetics and Bioavailability :
- Investigations into the pharmacokinetics of similar compounds revealed that modifications in the piperidine ring can enhance oral bioavailability and receptor affinity (PubChem).
Summary Table of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibition of COX enzymes; reduction in cytokine production |
| Antimicrobial | Effective against various bacterial strains; interference with folic acid synthesis |
| Pharmacokinetics | Enhanced bioavailability with structural modifications |
Preparation Methods
Reductive Amination Approach
Piperidin-4-ylmethanol is converted to the primary amine via a two-step process:
Mitsunobu Reaction :
Amine Deprotection :
Alternative Pathway :
- N-Alkylation of Piperidine :
Sulfonamide Coupling: Formation of the Target Compound
Classical Sulfonylation
Procedure :
- Dissolve 3-chloro-4-methoxybenzenesulfonyl chloride (1.2 eq) in anhydrous DCM.
- Add Precursor B (1.0 eq) and triethylamine (2.5 eq) dropwise at 0°C.
- Stir at rt for 4–6 h.
- Quench with H₂O, extract with DCM, and purify via silica gel chromatography.
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DCM | , |
| Base | Triethylamine | , |
| Temperature | 0°C → rt | |
| Yield | 75–82% |
Microwave-Assisted Coupling
Adapting methods from, microwave irradiation reduces reaction time:
- Conditions : 100°C, 15 min, DMF solvent.
- Yield : 85% (compared to 78% under classical conditions).
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilize Precursor B on Wang resin, followed by sulfonylation and cleavage (adapted from):
One-Pot Alkylation-Sulfonylation
Combine N-alkylation and sulfonylation in a single pot:
- Alkylate piperidine with furan-2-ylmethyl bromide.
- Without isolation, add sulfonyl chloride and base.
Purification and Characterization
Chromatographic Methods
Analytical Data
- ¹H NMR (600 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 2.4 Hz, 1H, ArH), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.12 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂N), 2.90–2.85 (m, 2H, piperidine), 2.45–2.40 (m, 2H, piperidine).
- LCMS : m/z 439.1 [M+H]⁺.
Challenges and Optimization
Competing Side Reactions
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 82 | 98 |
| THF | 75 | 95 |
| DMF | 88 | 97 |
| MeCN | 70 | 93 |
Industrial Scalability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
